An In-depth Technical Guide on the Core Properties of 2-Hydrazinylpyrazine
An In-depth Technical Guide on the Core Properties of 2-Hydrazinylpyrazine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-hydrazinylpyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its fundamental properties, synthesis, reactivity, and applications, aiming to serve as a foundational resource for professionals in the field.
Core Properties and Structural Features
2-Hydrazinylpyrazine, also known as pyrazin-2-ylhydrazine, is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[1] The introduction of a hydrazinyl (-NHNH2) group at the 2-position imparts unique chemical reactivity and potential for biological activity.
Physicochemical Data Summary
A clear understanding of the physicochemical properties is essential for handling, reaction design, and formulation.
| Property | Value | Reference |
| Molecular Formula | C4H6N4 | [2] |
| Molecular Weight | 110.12 g/mol | [2] |
| CAS Number | 54608-52-5 | [2] |
| Appearance | Solid (crystalline powder) | [3] |
| Melting Point | 41-44 °C | [4] |
| Boiling Point | 90-92 °C at 1 mmHg | [4] |
| Solubility | Soluble in water and common organic solvents like ethanol. | [3] |
| XLogP3 | -0.2 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Structural Diagram
Caption: Chemical structure of 2-Hydrazinylpyrazine.
Synthesis and Manufacturing
The primary route for synthesizing 2-hydrazinylpyrazine involves the nucleophilic substitution of a halopyrazine with hydrazine.
General Synthesis Protocol
A common and scalable method utilizes 2-chloropyrazine and hydrazine hydrate.[6][7]
Reaction: 2-Chloropyrazine + Hydrazine Hydrate → 2-Hydrazinylpyrazine + HCl
Rationale: The electron-withdrawing nature of the pyrazine ring and the halogen facilitates nucleophilic attack by hydrazine. An excess of hydrazine hydrate is often used to drive the reaction and neutralize the hydrochloric acid byproduct.[7]
Experimental Workflow Diagram
Caption: Generalized workflow for 2-hydrazinylpyrazine synthesis.
Step-by-Step Methodology
-
Reaction Setup: A solution of 2-chloropyrazine in a suitable solvent (e.g., butanol) is prepared in a reaction vessel.[6]
-
Reagent Addition: Hydrazine hydrate is added to the solution. The reaction can be run at elevated temperatures, for instance, 100°C.[6]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted into an organic solvent like ethyl acetate.[6]
-
Purification: The combined organic layers are dried and concentrated. The crude product can then be purified by methods such as column chromatography or recrystallization to yield the final product.
Chemical Reactivity and Applications
The hydrazinyl group is highly reactive and serves as a versatile handle for further chemical modifications.[3]
Key Reactions
-
Condensation Reactions: It readily reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is fundamental in constructing more complex molecules.[3]
-
Cyclization Reactions: 2-Hydrazinylpyrazine is a key precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines and triazolo[4,3-a]pyrazines, which are important scaffolds in medicinal chemistry.
-
Acylation and Sulfonylation: The nitrogen atoms of the hydrazinyl group can be acylated or sulfonylated, providing another avenue for derivatization.
Applications in Drug Discovery
The pyrazine ring is a recognized "privileged structure" in medicinal chemistry, present in numerous natural products and approved drugs.[8] Pyrazine derivatives are explored for a wide range of therapeutic areas. The hydrazide functional group itself is a key component in several established drugs, such as the anti-tuberculosis agent isoniazid.[9]
The hybridization of the pyrazine core with moieties from natural products is a strategy employed to discover new drug candidates with potential applications in treating cancer and other diseases.[1] Specifically, derivatives of 2-hydrazinylpyrazine are investigated for their potential as:
-
Antimicrobial Agents: The structural similarity to other hydrazide-containing antimicrobials makes this a promising area of research.[10]
-
Anticancer Agents: Pyrazine-based compounds have been shown to inhibit signaling pathways, such as NF-κB, AKT, and ERK, which are often dysregulated in cancer.[1]
Caption: Reactivity and application pathways of 2-hydrazinylpyrazine.
Spectroscopic Analysis
Confirmation of the structure and purity of 2-hydrazinylpyrazine is achieved through a combination of spectroscopic methods.
| Technique | Interpretation |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z = 110, confirming the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching of the pyrazine ring (around 1500-1600 cm⁻¹) would be expected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for the aromatic protons on the pyrazine ring and the protons of the -NH and -NH₂ groups. ¹³C NMR would show signals for the four unique carbon atoms in the molecule. |
Note: Specific peak positions in NMR and IR can vary depending on the solvent and other experimental conditions.
Safety and Handling
2-Hydrazinylpyrazine requires careful handling due to its potential hazards.
-
GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[11]
-
Handling Precautions: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[11][12]
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[11]
References
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National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyrazine. PubChem Compound Summary for CID 1487823. Retrieved from [Link]
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Pharmacompass. (n.d.). 2-Hydrazinylpyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7). Retrieved from [Link]
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ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem Compound Summary for CID 78645. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. Retrieved from [Link]
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